(3-Chloro-4-methylphenyl)(methyl)sulfane
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Description
“3-Chloro-4-methylphenyl methyl sulfide” is a chemical compound with the linear formula C8H9ClS . It is also known by its IUPAC name, 2-chloro-1-methyl-4-(methylsulfanyl)benzene . The compound has a molecular weight of 172.68 . The physical form of this compound is liquid .
Molecular Structure Analysis
The molecular structure of “3-Chloro-4-methylphenyl methyl sulfide” is characterized by its linear formula, C8H9ClS . The InChI code for this compound is 1S/C8H9ClS/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3 .Physical and Chemical Properties Analysis
The compound “3-Chloro-4-methylphenyl methyl sulfide” has a predicted boiling point of 225.0±33.0 °C and a predicted density of 1.17±0.1 g/cm3 . It is a colorless to pale yellow liquid .Safety and Hazards
The compound “3-Chloro-4-methylphenyl methyl sulfide” is associated with certain safety hazards. It has a GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
It’s known that compounds with similar structures often interact with proteins or enzymes at the benzylic position .
Mode of Action
Based on its structural similarity to other benzylic compounds, it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of its target proteins or enzymes .
Pharmacokinetics
Its molecular weight (17268) and predicted density (117±01 g/cm3) suggest that it could potentially be absorbed and distributed in the body .
Properties
IUPAC Name |
2-chloro-1-methyl-4-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHADXSMKJDNHKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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